molecular formula C13H11ClN2O B183207 3-amino-4-chloro-N-phenylbenzamide CAS No. 51143-17-0

3-amino-4-chloro-N-phenylbenzamide

Cat. No.: B183207
CAS No.: 51143-17-0
M. Wt: 246.69 g/mol
InChI Key: JKDBEPYYWWSPKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-4-chloro-N-phenylbenzamide can be synthesized through the reaction of 4-chloro-3-nitrobenzoic acid with aniline in the presence of a reducing agent . The reaction typically involves the following steps:

    Nitration: 4-chlorobenzoic acid is nitrated to form 4-chloro-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder or tin(II) chloride.

    Amidation: The resulting 3-amino-4-chlorobenzoic acid is then reacted with aniline to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-phenylbenzamide: Similar structure but lacks the chloro group.

    3-amino-N-phenylbenzamide: Similar structure but lacks the chloro group.

    4-chloro-N-phenylbenzamide: Similar structure but lacks the amino group.

Uniqueness

3-amino-4-chloro-N-phenylbenzamide is unique due to the presence of both amino and chloro groups on the benzamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-4-chloro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDBEPYYWWSPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588350
Record name 3-Amino-4-chloro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51143-17-0
Record name 3-Amino-4-chloro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the procedure described for Example 1 using oxalyl chloride (2.5 mL, 28.66 mmol), 4-chloro-3-nitrobenzoic acid (4.02 g, 19.94 mmol), DMF (1.0 mL, 12.92 mmol), and aniline (3.6 mL, 39.51 mmol) to afford the product (3.39 g) after trituration in hexane; m.p. 194-197° C. after recrystallization from ethyl acetate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
4.02 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
3.6 mL
Type
reactant
Reaction Step Five

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